N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-[(furan-2-yl)methyl]-N-[(5-methylfuran-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound that features a combination of furan and phenoxyacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-N-[(5-methylfuran-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan derivatives, followed by their coupling with phenoxyacetamide. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-N-[(5-methylfuran-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-N-[(5-methylfuran-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-N-[(5-methylfuran-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The furan rings and phenoxyacetamide group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Furan: A simple heterocyclic compound with a five-membered ring containing one oxygen atom.
2-Methylfuran: A derivative of furan with a methyl group at the second position.
Phenoxyacetamide: A compound containing a phenoxy group attached to an acetamide moiety.
Uniqueness
N-[(furan-2-yl)methyl]-N-[(5-methylfuran-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its combination of furan and phenoxyacetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H25NO4 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H25NO4/c1-16(2)18-7-10-19(11-8-18)26-15-22(24)23(13-20-5-4-12-25-20)14-21-9-6-17(3)27-21/h4-12,16H,13-15H2,1-3H3 |
InChI Key |
DGXFIKPFHQIYRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
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